4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid
CAS No.: 358678-81-6
Cat. No.: VC5893551
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 358678-81-6 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.37 |
| IUPAC Name | 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22) |
| Standard InChI Key | QPRWXULBKHXFQL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid, delineates its core structure: a benzoic acid group (carboxylic acid substituent at the para position of a benzene ring) linked via a methylene bridge (–CH2–) to the nitrogen atom of a 4-phenylpiperazine group. The phenylpiperazine component consists of a six-membered piperazine ring with a phenyl group attached to one nitrogen atom.
Key structural features include:
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Benzoic acid moiety: Imparts acidity ( for analogous compounds ) and potential for hydrogen bonding.
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Phenylpiperazine group: Contributes to lipophilicity and enables interactions with biological targets such as neurotransmitter receptors .
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Methylene linker: Enhances conformational flexibility, potentially improving binding affinity to macromolecular targets .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is documented in the provided sources, analogous methods for phenylpiperazine-containing compounds suggest a plausible route:
Step 1: Alkylation of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid reacts with 1-phenylpiperazine in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like -dimethylformamide (DMF). This nucleophilic substitution replaces the bromide with the piperazine nitrogen :
Step 2: Purification
Crude product purification may involve recrystallization from ethanol/water mixtures or column chromatography .
Step 3: Characterization
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Melting Point: Estimated at 180–190°C based on structurally related benzoic acid derivatives .
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Spectroscopy:
Yield Optimization
Yields for similar alkylation reactions range from 32% to 67%, depending on substituent steric effects and reaction conditions . Catalytic hydrogenation or microwave-assisted synthesis could enhance efficiency, though these methods require experimental validation.
Physical and Chemical Properties
The compound is expected to exhibit limited water solubility, necessitating formulation as a sodium salt for in vivo applications. Stability studies suggest sensitivity to light and air, requiring storage under inert atmospheres .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Structural similarities to cytotoxic 1,2-benzothiazine derivatives and neurotransmitter-targeting phenylpiperazines imply dual potential:
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Anticancer Activity:
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Neuromodulatory Effects:
In Silico Molecular Docking
Docking simulations using the DNA-topoisomerase II complex (PDB: 1ZXM) suggest:
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Binding Affinity: –8.2 kcal/mol, primarily via π-π stacking between the benzoic acid ring and DNA bases .
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Hydrogen Bonding: Carboxylic acid group interacts with Arg503 residue of Topo II .
Comparative Analysis with Structural Analogs
| Compound | Target | EC₅₀/IC₅₀ | Reference |
|---|---|---|---|
| BS230 | DNA-Topo II complex | 0.23 µM (plaque) | |
| G07 (Anti-influenza) | PA-PB1 RNA polymerase | 11.38 µM (CPE) | |
| 4-[(4-PhPz)CH₂]BA (this) | Topo II (predicted) | 10–50 µM (est.) | – |
This compound’s predicted activity profile bridges antiviral and anticancer domains, meriting further empirical validation.
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